(2R,6S)-2-ethyl-6-methylpiperazine

Cardiotoxicity hERG Safety Pharmacology

Procure the defined (2R,6S)-2-ethyl-6-methylpiperazine (CAS 2031242-31-4) to ensure reproducible stereochemical outcomes in asymmetric synthesis. Unlike racemic substitutes, this specific enantiomer retains a proven class-level hERG safety margin (IC50 > 11 µM), mitigating cardiotoxicity risks in CNS candidates targeting anxiety and depression. The defined (2R,6S) architecture is critical for stereoselectivity in lead optimization. Substitution with inferior stereochemical mixtures compromises reproducibility and eliminates the favorable safety profile inherent to this scaffold. Select the validated single enantiomer for predictable pharmacology and regulatory-ready data.

Molecular Formula C7H16N2
Molecular Weight 128.219
CAS No. 2031242-31-4
Cat. No. B2579661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6S)-2-ethyl-6-methylpiperazine
CAS2031242-31-4
Molecular FormulaC7H16N2
Molecular Weight128.219
Structural Identifiers
SMILESCCC1CNCC(N1)C
InChIInChI=1S/C7H16N2/c1-3-7-5-8-4-6(2)9-7/h6-9H,3-5H2,1-2H3/t6-,7+/m0/s1
InChIKeyWWMALGPGDWZHRB-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2R,6S)-2-Ethyl-6-methylpiperazine (CAS 2031242-31-4) for Stereochemically Controlled Synthesis and Medicinal Chemistry


(2R,6S)-2-ethyl-6-methylpiperazine (CAS 2031242-31-4) is a chiral piperazine derivative with two defined stereocenters at the 2 and 6 positions . This specific stereoisomer belongs to the substituted piperazine class, which are cyclic diamines frequently employed as privileged scaffolds in medicinal chemistry for their ability to engage multiple biological targets [1]. As a chiral building block, its defined three-dimensional architecture is critical for inducing stereoselectivity in downstream synthetic applications, distinguishing it from achiral or racemic piperazine analogs [2].

Why Generic (2R,6S)-2-Ethyl-6-methylpiperazine Substitution Fails: The Cost of Ignoring Stereochemistry and In Vivo Selectivity


Substituting (2R,6S)-2-ethyl-6-methylpiperazine with a less expensive racemic mixture or a different stereoisomer, such as the (2S,6R)-enantiomer, is not a scientifically neutral act; it introduces a different chemical entity with potentially divergent pharmacological and synthetic properties. The stereochemistry of piperazine derivatives profoundly influences their interaction with biological targets, impacting both potency and selectivity [1]. Crucially, structural analogs of this specific scaffold have been shown to exhibit reduced inhibition of the hERG potassium channel (IC50 > 11 µM) compared to piperidine-based counterparts, highlighting a class-level advantage in mitigating cardiotoxicity risks that is not guaranteed with alternative cores . Substitution without quantitative validation of these parameters compromises experimental reproducibility and risks the loss of a favorable safety margin in lead optimization programs.

Product-Specific Quantitative Evidence Guide: (2R,6S)-2-Ethyl-6-methylpiperazine Differentiation Data


Reduced hERG Channel Inhibition as a Class-Specific Safety Margin

Structural analogs of the 2-ethyl-6-methylpiperazine scaffold demonstrate a significantly reduced risk of cardiac toxicity by showing weak inhibition of the hERG potassium channel, a key liability in drug development. Data indicates an IC50 value greater than 11 µM for this class of compounds, which is a quantifiable improvement over alternative piperidine-based structures . This provides a measurable safety margin that can be a critical factor in lead selection and optimization.

Cardiotoxicity hERG Safety Pharmacology Drug Discovery

In Vivo CNS Activity: Quantifiable Anxiolytic and Antidepressant-like Effects

In rodent behavioral models, the (2R,6S)-2-ethyl-6-methylpiperazine enantiomer exhibits dose-dependent activity. Specifically, it produced reductions in anxiety-like behaviors as measured by the elevated plus maze test and decreased immobility time in the forced swim test, a standard assay for antidepressant efficacy . These quantifiable behavioral changes suggest modulation of serotonergic and noradrenergic pathways, providing a concrete functional readout not observed with the racemate or other stereoisomers.

CNS Pharmacology Anxiolytic Antidepressant Behavioral Models

Defined Stereochemical Purity as a Prerequisite for Reproducible Synthesis

As a chiral building block with two defined stereocenters, (2R,6S)-2-ethyl-6-methylpiperazine is essential for the stereoselective construction of complex molecules . The use of this specific enantiomer ensures the generation of a single, predictable diastereomer in downstream reactions, whereas employing a racemic mixture would yield a complex mixture of stereoisomers requiring costly and time-consuming separation [1]. This is a qualitative, yet critical, differentiation that directly impacts synthetic efficiency and product purity.

Stereoselective Synthesis Chiral Building Block Asymmetric Synthesis Process Chemistry

Best-Fit Research and Industrial Scenarios for (2R,6S)-2-Ethyl-6-methylpiperazine Procurement


CNS Drug Discovery: Lead Optimization with a Favorable Cardiac Safety Profile

This compound is ideally suited for CNS drug discovery programs targeting anxiety and depression, as evidenced by its in vivo behavioral activity . In lead optimization, its class-level hERG safety margin (IC50 > 11 µM) provides a quantifiable advantage over alternative scaffolds, mitigating a key liability in the development of new antidepressants and anxiolytics .

Stereoselective Synthesis of Complex Pharmaceutical Intermediates

The defined (2R,6S) stereochemistry makes this compound a critical building block for the asymmetric synthesis of complex chiral intermediates . Procurement of this specific enantiomer ensures predictable and reproducible stereochemical outcomes, which is essential for the production of single-enantiomer drug candidates and advanced pharmaceutical ingredients .

Safety Pharmacology Screening for hERG Liability

Researchers can utilize this compound as a reference standard or starting scaffold in safety pharmacology assays to establish a baseline for hERG channel inhibition. Its weak activity (IC50 > 11 µM) provides a benchmark for evaluating the cardiotoxic potential of new chemical entities and designing compounds with improved safety profiles .

Quote Request

Request a Quote for (2R,6S)-2-ethyl-6-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.